molecular formula C9H19Cl2N3O B1525203 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride CAS No. 1219979-71-1

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride

Cat. No.: B1525203
CAS No.: 1219979-71-1
M. Wt: 256.17 g/mol
InChI Key: WGFKLYLVOBTIKF-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride (CAS 1219979-71-1) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the broad class of piperazine-containing molecules, which are frequently utilized as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) due to their favorable physicochemical properties and structural versatility . The piperazine moiety is a common feature in many FDA-approved drugs across various therapeutic classes, including kinase inhibitors, receptor modulators, and antiviral agents, often serving to optimize the pharmacokinetic properties of the final molecule or as a scaffold to properly position pharmacophoric groups . This specific compound, with its piperazin-2-one (a cyclic amide) core fused to a piperidine system, offers a unique and complex heterobicyclic structure. It is supplied as a dihydrochloride salt, which typically enhances its solubility and stability for research purposes. As a sophisticated synthetic intermediate, it is particularly valuable for constructing molecules with increased three-dimensional complexity, which is a growing area in drug discovery . Researchers can employ this compound as a key synthon in various synthetic methodologies, such as amide bond formation or reductive amination, to develop novel compounds for biological screening . Its application is strictly for laboratory research use only, and it is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

4-piperidin-4-ylpiperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(6-5-11-9)8-1-3-10-4-2-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFKLYLVOBTIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Piperidin-4-yl)piperazin-2-one dihydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features both piperidine and piperazine moieties, which are known to interact with various biological systems, particularly in the realms of neuropharmacology, antimicrobial activity, and potential anticancer properties.

  • Molecular Formula : C_{12}H_{18}Cl_2N_4O
  • Molar Mass : Approximately 256.17 g/mol
  • Solubility : Enhanced solubility in polar solvents due to the dihydrochloride salt form, making it suitable for medicinal applications.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological activities. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest:

  • Antidepressant Effects : The compound may modulate neurotransmitter levels, indicating potential use in treating anxiety and depression disorders.
  • Psychoactive Properties : Interaction studies have shown binding affinity to serotonin receptors, which could explain its antidepressant potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research findings indicate:

  • Activity Against Gram-negative Strains : It exhibits promising direct activity against certain Gram-negative bacterial strains.
  • Anti-biofilm Activity : Demonstrated effectiveness against biofilms formed by Gram-positive strains, suggesting its utility in treating infections associated with biofilm formation.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds.

Study ReferenceBiological ActivityMethodologyKey Findings
NeuropharmacologyBinding assaysInhibits NLRP3 activation; potential antidepressant effects
AntimicrobialMIC testingEffective against Gram-negative bacteria; anti-biofilm activity
AnticancerCell viability assaysModerate efficacy against breast cancer cells (IC50 = 18 μM)

Specific Case Studies

  • Neuropharmacological Study :
    • A study focused on the interaction of this compound with NLRP3 inflammasome showed that the compound could inhibit IL‐1β release in differentiated THP-1 cells, indicating its potential role in inflammatory diseases.
  • Antimicrobial Assessment :
    • In vitro assays revealed that this compound had a minimum inhibitory concentration (MIC) against various bacterial strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Evaluation :
    • The compound's effect on human breast cancer cells was assessed, showing significant inhibition of cell viability at specific concentrations, suggesting further exploration as a cancer therapeutic .

Scientific Research Applications

Scientific Research Applications

The applications of 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride span several scientific domains:

Medicinal Chemistry

  • Drug Development : It serves as an intermediate in the synthesis of various pharmaceuticals, including potential neuroleptics and antidepressants. Its structural similarity to known psychoactive compounds suggests possible interactions with neurotransmitter systems, particularly serotonin and dopamine receptors .
  • Therapeutic Potential : Preliminary studies indicate that this compound may exhibit anxiolytic and antidepressant effects due to its ability to modulate neurotransmitter levels.

Biological Research

  • Neuropharmacology : Research has shown that derivatives of this compound can act as modulators of ion channels and neurotransmitter receptors. Its binding affinity to serotonin receptors has been particularly noted, suggesting potential for treating mood disorders.
  • Antimicrobial Activity : Some studies have reported that piperidine derivatives, including this compound, demonstrate antimicrobial properties against various bacterial strains.

Industrial Applications

  • Chemical Manufacturing : It is utilized in the production of various industrial chemicals due to its reactivity and ability to serve as a building block in organic synthesis.

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

  • Neuropharmacological Studies : In vitro studies demonstrated that this compound could inhibit NLRP3 activation in immune cells, indicating its potential role in treating inflammatory diseases.
  • Antimicrobial Research : A series of experiments showed that derivatives exhibited significant activity against Gram-negative bacteria and anti-biofilm properties against Gram-positive strains, suggesting its utility in developing new antimicrobial agents.
  • Pharmacological Activity : Investigations into its interaction with neurotransmitter receptors revealed promising results for conditions like anxiety and depression, warranting further clinical investigation .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(Piperidin-4-yl)piperazin-2-one dihydrochloride
  • CAS No.: 1219979-71-1
  • Molecular Formula : C₉H₁₉Cl₂N₃O
  • Molecular Weight : 256.17 g/mol
  • Storage : Stable under inert atmosphere at room temperature .

Structural Features :

  • Contains a piperazine-2-one ring fused to a piperidine moiety.
  • The dihydrochloride salt enhances solubility and bioavailability compared to the free base .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences LogP (XLogP3)
This compound 1219979-71-1 C₉H₁₉Cl₂N₃O 256.17 Piperazine-2-one core with piperidine substitution Not reported
(4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride 63214-56-2 C₁₁H₂₁Cl₂N₃O 211.30 Methanone group replaces piperazin-2-one ring -0.4
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride 1403766-88-0 Not reported Not reported Azetidine (3-membered ring) replaces piperidine Not reported
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride 1286265-79-9 C₁₂H₁₇Cl₂N₃O 292.20 Pyridine substituent added to piperidine Not reported
2-(Piperidin-4-yl)aniline dihydrochloride Not specified C₁₁H₁₈Cl₂N₂ 249.18 Aniline group replaces piperazin-2-one Not reported

Key Observations :

  • Substituents : Aromatic groups (e.g., pyridine in ) enhance π-π stacking interactions but may reduce solubility.
  • LogP: Lower lipophilicity (e.g., -0.4 for the methanone analog ) suggests reduced membrane permeability compared to the target compound.

Pharmacological Activity

Receptor Affinity :

  • Target Compound : Demonstrated moderate H₃ receptor antagonism in vitro (guinea pig ileum assays) and influenced feeding behavior in rats .
  • Methanone Analog (CAS 63214-56-2): Limited receptor data, but methylpiperazine groups are associated with improved H₁ receptor binding in related compounds .
  • Pyridine-Substituted Analog (CAS 1286265-79-9) : Aromatic moieties may enhance selectivity for CNS targets due to increased hydrophobic interactions .

Enzyme Inhibition :

  • No comparable data exists for azetidine or aniline analogs, highlighting a gap in pharmacological profiling .

Preparation Methods

Reductive Amination Approach

One of the most effective methods for synthesizing piperazine-piperidine compounds, including 4-(Piperidin-4-yl)piperazin-2-one derivatives, is reductive amination. This method involves the reaction of a piperazinone derivative with a piperidin-4-one or its protected form, followed by reduction with a mild reducing agent.

Key Steps:

  • Starting Materials: Commercially available 2-(piperazin-1-yl)ethanamine or piperazin-2-one derivatives.
  • Protection: Use of protecting groups such as ethyl trifluoroacetate to selectively protect amines.
  • Reductive Amination: Reaction with N-methyl-4-piperidone or similar piperidin-4-one derivatives in the presence of sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents.
  • Deprotection: Mild basic or acidic conditions to remove protecting groups and obtain the free amine.
  • Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Protection Ethyl trifluoroacetate, room temperature Quantitative Selective protection of primary amine
Reductive Amination N-methyl-4-piperidone, NaBH(OAc)3, RT 60-70 Mild reducing agent, one-pot procedure
Deprotection Mild base (e.g., aqueous NaOH) 75-80 Efficient removal of protecting group
Salt Formation HCl in ethanol or water Quantitative Formation of dihydrochloride salt

This approach is supported by the synthesis of related compounds such as 2-(4-(1-methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) with excellent yields and scalability.

Palladium-Catalyzed Coupling and Protection Strategies

Another advanced method involves the use of palladium-catalyzed coupling reactions between quinoline-substituted piperazine compounds and piperidin-4-one derivatives, where the carbonyl group is protected as a ketal or other protecting groups.

Key Features:

  • Protection: Use of 1,4-dioxo-8-azaspirodecane or ketal protecting groups on the piperidin-4-one carbonyl.
  • Coupling: Palladium-catalyzed cross-coupling to attach the piperidine moiety to the piperazine ring.
  • Deprotection: Acidic aqueous conditions to remove protecting groups and yield the free piperidin-4-one intermediate.
  • Final Reaction: Condensation with piperazine derivatives to form the target compound.

Advantages:

  • Improved yields (up to 3-10 times higher compared to classical methods).
  • Reduced formation of toxic and environmentally hazardous byproducts by replacing chlorinated solvents with toluene.
  • Safer and more environmentally friendly synthesis process.
Step Reagents/Conditions Yield Improvement Notes
Protection Ketal formation (e.g., 1,4-dioxo-8-azaspiro) High Stabilizes carbonyl for coupling
Pd-Catalyzed Coupling Pd catalyst, toluene, room temperature 2.5-10 times higher Avoids chlorinated solvents
Deprotection Aqueous acid or water-miscible organic acid Efficient Removes protecting group cleanly
Final Condensation Piperazine derivatives, mild conditions High Produces di-quinoline piperazine-piperidine

This method is detailed in patent WO2007146072A2, emphasizing environmentally safer and higher-yielding synthesis routes.

Multi-Step Alkylation and Functional Group Transformations

Some synthetic routes involve:

  • Alkylation of piperidine derivatives with haloalkyl compounds.
  • Conversion of esters to amides and subsequent reduction to amines.
  • Guanylation and further functionalization to achieve the desired piperazine-piperidinone framework.

Though more complex, these routes allow for structural diversification and incorporation of additional functional groups for medicinal chemistry applications.

Comparative Analysis of Preparation Methods

Preparation Method Main Reagents/Conditions Yield Range (%) Environmental Impact Scalability Notes
Reductive Amination N-methyl-4-piperidone, NaBH(OAc)3, mild base 60-80 Moderate (uses mild reducing agents) Good Simple, widely accessible
Pd-Catalyzed Coupling + Protection Pd catalyst, ketal protection, toluene 70-90 Low (avoids chlorinated solvents) Excellent Higher yield, safer, environmentally friendly
Multi-Step Alkylation & Reduction Haloalkyls, LiAlH4, ammonium hydroxide Variable (30-70) Moderate to high (use of strong reagents) Moderate Allows functional group diversity

Research Findings and Optimization Notes

  • The use of sodium triacetoxyborohydride and sodium cyanoborohydride as reducing agents in reductive amination provides selectivity and mild reaction conditions, minimizing side reactions.
  • Protecting the carbonyl group in piperidin-4-one derivatives as ketals or spiro compounds enhances reaction specificity during Pd-catalyzed coupling and facilitates purification.
  • Replacement of chlorinated solvents (e.g., dichloromethane) with toluene significantly reduces environmental hazards and toxic byproducts, while improving yields by up to tenfold.
  • Acidic deprotection steps are optimized to maintain compound integrity and avoid decomposition, typically using aqueous HCl or mild organic acids.
  • The formation of the dihydrochloride salt increases compound stability and solubility, which is crucial for pharmaceutical formulation.

Q & A

Q. Methodological Answer :

  • Core Reaction : Start with piperidine-4-one or functionalized piperazine precursors. Cyclization reactions, such as nucleophilic substitution or reductive amination, are common. For example, coupling piperidin-4-ylamine derivatives with activated carbonyl groups (e.g., ketones or esters) under basic conditions can yield the piperazin-2-one scaffold .
  • Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) and catalysts like triethylamine to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC. Post-synthesis, employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane) to achieve >95% purity .
  • Salt Formation : Convert the free base to the dihydrochloride salt by treating with HCl gas in anhydrous ether, followed by lyophilization to remove residual solvents .

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Q. Methodological Answer :

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine/piperazine backbone. Key signals include piperidine C4-H (~δ 3.2–3.5 ppm) and piperazin-2-one carbonyl carbons (~δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and chloride adducts. Expected m/z for C9_9H16_{16}N3_3O·2HCl is 278.08 .
  • HPLC : Utilize reverse-phase C18 columns with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution) to assess purity. Retention times should align with reference standards .

Basic: What are the key safety considerations for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Exposure Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution irrigation. Seek medical attention if irritation persists .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Q. Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for functional group additions or substitutions .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents, temperatures, and catalysts for specific transformations (e.g., introducing fluorinated groups) .
  • Validation : Cross-reference computational predictions with small-scale experimental trials (e.g., 50 mg reactions) to refine parameters .

Advanced: How do structural modifications (e.g., fluorination) alter the compound’s bioactivity?

Q. Methodological Answer :

  • Fluorination Impact : Introduce fluorine at the piperidine C3 position via electrophilic substitution (using Selectfluor®). Fluorine’s electronegativity enhances metabolic stability and receptor binding affinity, as seen in analogs like ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride .
  • Biological Assays : Test modified compounds in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., HEK293 for GPCR activity). Compare IC50_{50} values to unmodified analogs .

Advanced: How can researchers resolve discrepancies in reported solubility data across studies?

Q. Methodological Answer :

  • Standardized Protocols : Adopt USP/Ph. Eur. guidelines for solubility testing. Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol, then quantify via UV-Vis spectroscopy at λmax_{\text{max}} ~260 nm .
  • Controlled Variables : Document temperature (±0.1°C), stirring rates, and equilibration times (≥24 hr). Use dynamic light scattering (DLS) to detect aggregation .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions (e.g., pH deviations) causing solubility variations .

Advanced: What strategies validate the compound’s interaction with biological targets (e.g., receptors)?

Q. Methodological Answer :

  • Binding Assays : Perform radioligand displacement studies (e.g., 3H^3H-labeled antagonists) on membrane preparations from transfected HEK cells. Calculate Ki_i values using Cheng-Prusoff equations .
  • Structural Biology : Co-crystallize the compound with target proteins (e.g., serotonin receptors) for X-ray diffraction. Resolve binding modes using Phenix or Coot software .
  • In Silico Docking : Use AutoDock Vina to model interactions. Prioritize poses with hydrogen bonds to conserved residues (e.g., Asp155 in 5-HT2A_{2A}) and validate via mutagenesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Piperidin-4-yl)piperazin-2-one dihydrochloride
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4-(Piperidin-4-yl)piperazin-2-one dihydrochloride

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